molecular formula C13H9BrN2O2S2 B2492662 5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 361479-65-4

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2492662
CAS No.: 361479-65-4
M. Wt: 369.25
InChI Key: KAWCIMFAALWNEY-UHFFFAOYSA-N
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Description

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a sophisticated small molecule engineered for medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity, fused with a bromo-substituted thiophene carboxamide group . The structural motif of combining benzothiazole and thiophene rings is recognized in scientific literature for producing compounds with potent pharmacological properties . This molecule is of high interest in oncology research. Benzothiazole derivatives have demonstrated remarkable and widespread antitumor activities against a diverse panel of human cancer cell lines, including liver carcinoma (HepG2), cervical cancer (HeLa), colon adenocarcinoma (SW480), and nonsmall-cell lung cancer . Researchers value this compound for its potential to inhibit tumor growth in vitro, making it a valuable candidate for investigating novel anticancer therapeutics and signaling pathways . Additionally, it holds significant promise in virology research. Structurally similar benzothiazole-2-thiophene derivatives have exhibited substantial antiviral potency in plaque reduction assays, showing notable activity against viruses such as Herpes Simplex Virus-1 (HSV-1) and coxsackievirus B4 (CBV4) with promising IC50 and selectivity index values . The mechanism of action for related compounds may involve the inhibition of key viral enzymes, such as NS3/4A protease, which is a critical target for Hepatitis C virus (HCV) replication . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c1-18-8-4-2-3-7-11(8)20-13(15-7)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWCIMFAALWNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-7-methoxybenzothiazole, which is then reacted with 5-bromothiophene-2-carboxylic acid under amide coupling conditions. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) are often used .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences Among Thiophene Carboxamide Derivatives
Compound Name Heterocyclic Substituent Key Substituents Biological/Functional Relevance Reference
Target Compound 7-Methoxy-1,3-benzothiazol-2-yl 5-Br, 7-OCH₃ Unknown (hypothetical) N/A
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide Pyrazin-2-yl 5-Br Nonlinear optical (NLO) properties
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 4-Methylpyridin-2-yl 5-Br, 4-CH₃ Antibacterial activity
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide 5-Methylpyrazol-3-yl 5-Br, 5-CH₃ Synthetic intermediate for arylations
N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide 5-R-Benzyl-1,3-thiazol-2-yl Variable R groups (e.g., 2-F, 2,4-Cl) Anticancer activity
5-Bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide 4-Chloro-1,3-benzothiazol-2-yl 5-Br, 4-Cl, dimethylamino propyl Pharmacological screening

Key Observations :

  • The target compound’s 7-methoxy group on the benzothiazole ring distinguishes it from analogs with chloro (e.g., ) or methyl (e.g., ) substituents.

Key Observations :

  • TiCl₄-mediated coupling (e.g., ) is efficient for forming amide bonds between thiophene carboxylic acids and aromatic amines, yielding >75% in optimized cases.
  • Suzuki cross-coupling (e.g., ) enables diversification of the thiophene ring, but yields depend on boronic acid electronics: electron-donating substituents (e.g., 4-OCH₃) improve yields (up to 72%), while bulky/electron-withdrawing groups reduce them (as low as 37%) .
Table 3: Functional Properties of Analogs
Compound Biological Activity Computational Findings Reference
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Antibacterial (moderate) Not reported
N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide Anticancer (cytostatic/cytotoxic) Not reported
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides NLO materials HOMO-LUMO gaps: 3.8–4.2 eV; High hyperpolarizability
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide Intermediate for arylations Reactivity parameters (σ, η, ω) studied

Key Observations :

  • Anticancer activity in benzothiazole derivatives (e.g., ) suggests the target compound could be screened for similar effects.

Biological Activity

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, discussing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a benzothiazole moiety. The presence of these functional groups is believed to enhance the compound's biological activity by improving its lipophilicity and cell membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to cell death.
  • Anticancer Activity : It is hypothesized that the compound inhibits specific enzymes or signaling pathways involved in tumor growth and proliferation.

Molecular Targets

The following table summarizes the molecular targets associated with the biological activity of this compound:

Activity Type Molecular Target Mechanism
AntimicrobialBacterial cell membranesDisruption leading to cell lysis
AnticancerEnzymes/signaling pathwaysInhibition of tumor growth

Research Findings

Recent studies have explored the biological activity of benzothiazole derivatives, highlighting their potential in cancer therapy and antimicrobial applications.

  • Anticancer Studies : Research has shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated moderate to high activity against HCT116 and HeLa cells with IC50 values indicating effective concentrations for inducing cell death .
  • Antimicrobial Activity : A comparative analysis revealed that certain benzothiazole derivatives showed superior inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli compared to traditional antibiotics . This suggests that this compound may possess similar or enhanced antimicrobial properties.

Case Studies

Several case studies have illustrated the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study 1 : A derivative was tested against a panel of cancer cell lines and exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
  • Case Study 2 : In antimicrobial testing, a related compound demonstrated significant activity against multidrug-resistant bacterial strains, emphasizing the need for novel antibacterial agents in combating resistant infections.

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